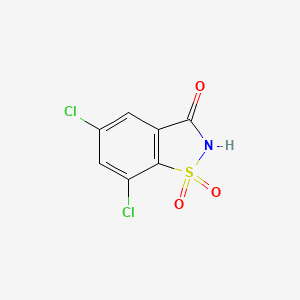
Methyl 3-(2-chloro-4-fluorophenyl)-3-methyloxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2-chloro-4-fluorophenyl)-3-methyloxirane-2-carboxylate is a synthetic organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, as well as a methyloxirane moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-chloro-4-fluorophenyl)-3-methyloxirane-2-carboxylate typically involves the reaction of 2-chloro-4-fluorobenzaldehyde with methyl 3-methyloxirane-2-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(2-chloro-4-fluorophenyl)-3-methyloxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro or fluoro groups.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(2-chloro-4-fluorophenyl)-3-methyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-(2-chloro-4-fluorophenyl)-3-methyloxirane-2-carboxylate involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This can result in the inhibition or activation of enzymes and other proteins, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(2-chloro-4-fluorophenyl)acetate
- 2-Chloro-4-fluorophenylboronic acid
- 2-Chloro-4-fluorophenol
Uniqueness
Methyl 3-(2-chloro-4-fluorophenyl)-3-methyloxirane-2-carboxylate is unique due to the presence of the methyloxirane moiety, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals.
Eigenschaften
Molekularformel |
C11H10ClFO3 |
|---|---|
Molekulargewicht |
244.64 g/mol |
IUPAC-Name |
methyl 3-(2-chloro-4-fluorophenyl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H10ClFO3/c1-11(9(16-11)10(14)15-2)7-4-3-6(13)5-8(7)12/h3-5,9H,1-2H3 |
InChI-Schlüssel |
MICFZQLAJXVRAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(O1)C(=O)OC)C2=C(C=C(C=C2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


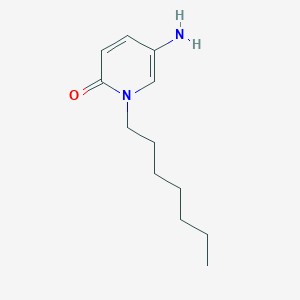
![1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13636502.png)
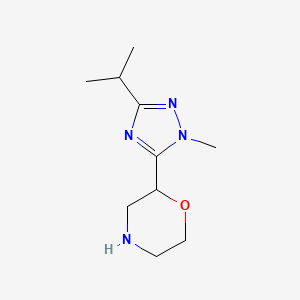
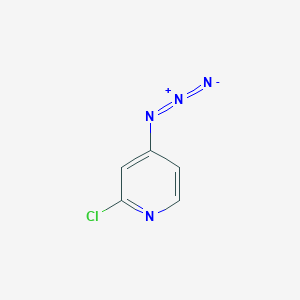
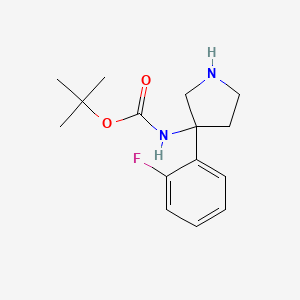

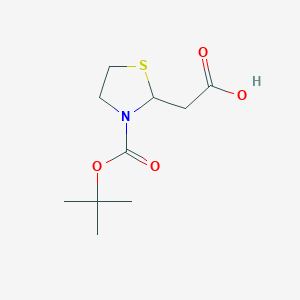
![2-Oxabicyclo[2.2.1]heptan-5-amine](/img/structure/B13636530.png)



